molecular formula C20H21BrClNO2 B1381658 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride CAS No. 81109-68-4

1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride

Cat. No.: B1381658
CAS No.: 81109-68-4
M. Wt: 422.7 g/mol
InChI Key: YGRSXLBUGQULNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride (CAS: 81109-68-4) is a spirocyclic compound featuring a chromene ring fused to a piperidine moiety. The benzyl group at the 1'-position and the bromine substituent at the 6-position of the chromene system define its structural uniqueness. Its molecular formula is C20H20BrNO2·HCl, with a molecular weight of 428.75 g/mol (calculated from PubChem data and ). The compound is synthesized via multistep reactions, including bromination of the chromene core and benzylation of the piperidine nitrogen, followed by hydrochloride salt formation for improved stability .

Key physicochemical properties include:

  • Melting Point: Not explicitly reported, but analogous spiro compounds (e.g., 6-fluorospiro[chromene-2,4'-piperidin]-4-one hydrochloride) exhibit melting points near 136–146°C (EtOH/H2O recrystallization) .
  • Spectroscopic Data: IR bands for similar compounds indicate C=O (~1707 cm⁻¹) and C=N (~1605 cm⁻¹) stretches, while ¹H NMR typically shows aromatic protons (δ 7.2–8.1 ppm) and benzyl CH2 signals (δ 3.5–4.5 ppm) .
  • Purity: Commercially available at 95% purity (Combi-Blocks, ).

Properties

IUPAC Name

1'-benzyl-6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2.ClH/c21-16-6-7-19-17(12-16)18(23)13-20(24-19)8-10-22(11-9-20)14-15-4-2-1-3-5-15;/h1-7,12H,8-11,13-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRSXLBUGQULNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Br)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride (CAS No. 81109-68-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21BrClNO2C_{20}H_{21}BrClNO_2, with a molecular weight of 422.75 g/mol. The compound features a spiro structure that is characteristic of various bioactive compounds, allowing for diverse interactions in biological systems.

Biological Activity Overview

Research indicates that compounds similar to 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some chromene derivatives have shown significant antibacterial and antifungal activities.
  • Antioxidant Effects : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their potential therapeutic effects.
  • Neuroprotective Activity : Certain derivatives have been studied for their effects on neurodegenerative diseases through mechanisms such as acetylcholinesterase inhibition.

Antimicrobial Activity

A study investigated the antimicrobial properties of various chromene derivatives, including those structurally related to 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one. Results indicated that these compounds exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Neuroprotective Effects

In vitro studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibition potency was evaluated using an AChE assay, revealing IC50 values below 30 µM for several analogues . This suggests that 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one may possess similar neuroprotective properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship of chromene derivatives highlights the importance of specific functional groups in enhancing biological activity. For instance, the presence of halogen atoms like bromine has been correlated with increased antimicrobial potency. SAR studies suggest that modifications at the benzyl position can significantly impact the compound's efficacy .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialMIC values: 10 - 50 µg/mL
NeuroprotectiveAChE inhibition IC50 < 30 µM
AntioxidantFree radical scavenging

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride is C20H21BrClNO2C_{20}H_{21}BrClNO_2 with a molecular weight of approximately 422.75 g/mol. The compound features a spirocyclic structure that combines a chromene moiety with a piperidine ring, which is known to influence its biological interactions and activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death. The bromine atom in the structure may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased cytotoxicity against cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary investigations suggest that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Neuroprotective Effects

This compound has shown potential neuroprotective effects in vitro. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels may also contribute to its neuroprotective properties.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Chromene Core FormationBrominationPhenolic compounds
Piperidine Ring FormationCyclizationPiperidine derivatives
Hydrochloride Salt FormationAcid-base reactionHydrochloric acid

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 6-Br, 1'-Benzyl C20H20BrNO2·HCl 428.75 Enhanced lipophilicity (benzyl group); bromine increases steric/electronic bulk .
6-Bromospiro[chroman-2,4'-piperidin]-4-one 6-Br, No Benzyl C13H14BrNO2 296.16 Lower molecular weight; reduced lipophilicity vs. benzylated analogue .
6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride 6-Cl, No Benzyl C13H15Cl2NO2 288.17 Chlorine substitution reduces steric bulk compared to bromine .
6-Fluorspiro[chromene-2,4'-piperidin]-4-one hydrochloride 6-F, No Benzyl C13H15FNO2·HCl 271.72 Fluorine enhances electronegativity; potential for improved metabolic stability .
Spiro[chromene-2,4'-piperidin]-4-one hydrochloride No Substituents C13H15NO2·HCl 253.73 Baseline spiro structure; used as a scaffold for SAR studies .

Preparation Methods

Starting Materials and Key Intermediates

The parent compound 1'-Benzyl-6-bromospiro[chroman-2,4'-piperidin]-4-one (without the double bond in the chromene ring) is often a precursor, which can be converted into the chromene derivative via oxidation or dehydrogenation steps.

Detailed Preparation Methods

Multi-Step Synthesis Overview

Step Reaction Type Description Conditions / Reagents Notes
1 Spirocyclization Formation of spiro[chromene-2,4'-piperidine] core from chromene and piperidine derivatives Acid/base catalysis, controlled temperature Ensures correct ring fusion geometry
2 Bromination Selective bromination at the 6-position of chromene ring Bromine or N-bromosuccinimide (NBS) in solvent Regioselectivity critical
3 Benzylation Introduction of benzyl group on piperidine nitrogen via nucleophilic substitution Benzyl chloride or bromide, base (e.g., K2CO3) Requires careful control to avoid overalkylation
4 Hydrochloride Salt Formation Conversion to hydrochloride salt for stability and handling HCl gas or HCl solution in suitable solvent Enhances compound stability and solubility

Specific Synthetic Route Example

A representative synthetic route reported in literature and chemical supplier data involves:

  • Starting from 4-piperidone hydrochloride reacting with benzyl halide to form 1-benzyl-4-piperidone intermediate.
  • Condensation of this intermediate with a 6-bromo-substituted chromene aldehyde or ketone derivative under acidic or basic catalysis to form the spirocyclic ring system.
  • Final purification and conversion to the hydrochloride salt to yield the target compound.

Research Findings and Analytical Data

  • The spirocyclic compound exhibits a molecular weight of approximately 422.7 g/mol and molecular formula C20H21BrClNO2.
  • Bromination regioselectivity and benzylation efficiency are critical to achieving high purity and yield.
  • The piperidine ring typically adopts a chair conformation, and the chromene ring may adopt a screw-boat conformation, as confirmed by crystallographic studies of related compounds.
  • Purification often involves recrystallization from suitable solvents and conversion to the hydrochloride salt to enhance stability.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Advantages Challenges
Spirocyclization Acid/base catalysis with chromene and piperidine derivatives Efficient ring formation Requires precise control of conditions
Bromination NBS or bromine in organic solvent High regioselectivity Overbromination risk
Benzylation Benzyl halide with base Straightforward nucleophilic substitution Side reactions possible
One-pot piperidone synthesis Benzylamine + acrylate, heating, organic base treatment High purity and yield Requires optimization for scale-up
Hydrochloride salt formation Treatment with HCl Enhanced stability and handling Requires careful drying and storage

Q & A

Q. How can researchers address discrepancies in reported NMR data for spiro-piperidine derivatives?

  • Methodology :
  • Deuteration studies : Assign ambiguous signals using deuterated solvents (CDCl3_3 vs. DMSO-d6_6).
  • 2D NMR : COSY and HSQC resolve overlapping CH2_2 and aromatic proton signals .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data (e.g., IC50_{50} variations >20% between labs) may arise from:
    • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified MCF-7).
    • Assay conditions : Standardize MTT incubation time (4 hours) and DMSO concentration (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.